molecular formula C6H7BrN2O B15304321 2-bromo-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-one

2-bromo-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-one

Cat. No.: B15304321
M. Wt: 203.04 g/mol
InChI Key: XPRPNECDGHWSCI-UHFFFAOYSA-N
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Description

2-bromo-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-one is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-one typically involves the bromination of 1-(1-methyl-1H-pyrazol-3-yl)ethan-1-one. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane or acetonitrile. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling and disposal of bromine-containing waste.

Chemical Reactions Analysis

Types of Reactions

2-bromo-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-one can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The compound can be reduced to 1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: Oxidation can convert the compound to 2-bromo-1-(1-methyl-1H-pyrazol-3-yl)ethanoic acid using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic conditions.

Major Products Formed

    Nucleophilic substitution: 1-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine, 1-(1-methyl-1H-pyrazol-3-yl)ethan-1-thiol.

    Reduction: 1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol.

    Oxidation: 2-bromo-1-(1-methyl-1H-pyrazol-3-yl)ethanoic acid.

Scientific Research Applications

2-bromo-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-bromo-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-one depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The bromine atom can participate in halogen bonding, which can influence the binding affinity and specificity of the compound towards its target .

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one
  • 2-bromo-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-one
  • 1-(1-methyl-1H-pyrazol-3-yl)ethan-1-one

Uniqueness

2-bromo-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-one is unique due to the position of the bromine atom and the specific substitution pattern on the pyrazole ring. This structural uniqueness can lead to different reactivity and biological activity compared to its analogs .

Properties

Molecular Formula

C6H7BrN2O

Molecular Weight

203.04 g/mol

IUPAC Name

2-bromo-1-(1-methylpyrazol-3-yl)ethanone

InChI

InChI=1S/C6H7BrN2O/c1-9-3-2-5(8-9)6(10)4-7/h2-3H,4H2,1H3

InChI Key

XPRPNECDGHWSCI-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)C(=O)CBr

Origin of Product

United States

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